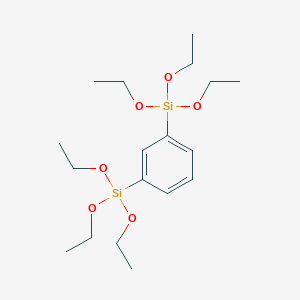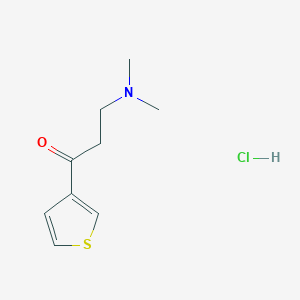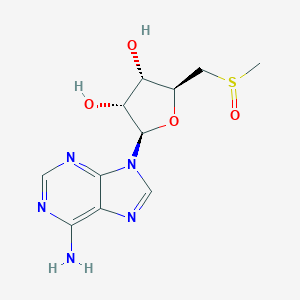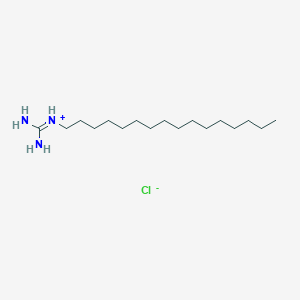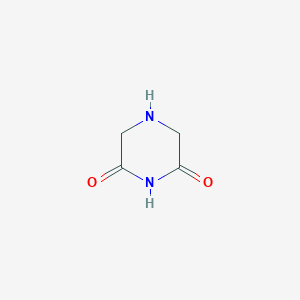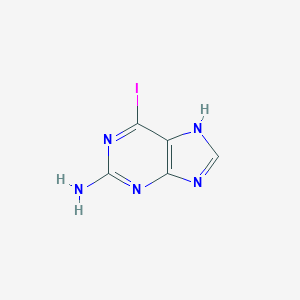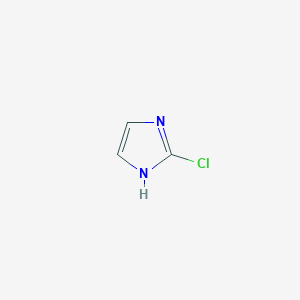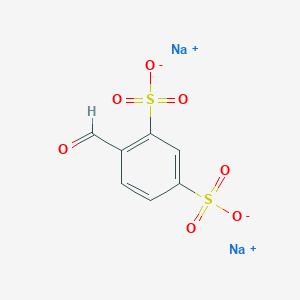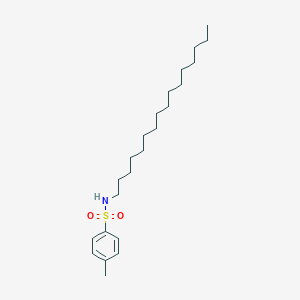
N-Hexadecyl-para-toluenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-para-toluenesulfonamide, also known as HTSA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HTSA belongs to the class of sulfonamides, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Applications De Recherche Scientifique
N-Hexadecyl-para-toluenesulfonamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-Hexadecyl-para-toluenesulfonamide is its use as a surfactant in the oil industry. N-Hexadecyl-para-toluenesulfonamide can be used as an emulsifier to stabilize oil-water mixtures, which can improve the efficiency of oil recovery.
N-Hexadecyl-para-toluenesulfonamide has also been studied for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of metals in acidic environments, such as in oil wells and pipelines.
In addition, N-Hexadecyl-para-toluenesulfonamide has been investigated for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for use as a disinfectant or preservative.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-para-toluenesulfonamide is not fully understood. However, it is believed to function as a surfactant by lowering the surface tension of liquids. This property allows N-Hexadecyl-para-toluenesulfonamide to stabilize emulsions and prevent the aggregation of particles.
Effets Biochimiques Et Physiologiques
N-Hexadecyl-para-toluenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it can cause skin irritation and eye damage upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Hexadecyl-para-toluenesulfonamide in lab experiments is its ability to stabilize emulsions, which can improve the efficiency of experiments involving oil-water mixtures. However, N-Hexadecyl-para-toluenesulfonamide is not suitable for experiments involving biological samples, as it may cause skin and eye irritation.
Orientations Futures
There are several future directions for research involving N-Hexadecyl-para-toluenesulfonamide. One area of interest is its potential use as a drug delivery agent. N-Hexadecyl-para-toluenesulfonamide can be functionalized with various molecules, such as peptides or antibodies, to target specific cells or tissues.
Another area of interest is its use as a biosurfactant. Biosurfactants are surfactants produced by microorganisms and have several advantages over synthetic surfactants, such as biodegradability and low toxicity. N-Hexadecyl-para-toluenesulfonamide could be produced by microorganisms, making it a potential candidate for use as a biosurfactant.
Conclusion
In conclusion, N-Hexadecyl-para-toluenesulfonamide is a synthetic compound that has potential applications in various fields. Its ability to stabilize emulsions makes it useful in the oil industry, while its antimicrobial properties make it a potential candidate for use as a disinfectant or preservative. Future research involving N-Hexadecyl-para-toluenesulfonamide could focus on its potential use as a drug delivery agent or biosurfactant.
Méthodes De Synthèse
N-Hexadecyl-para-toluenesulfonamide can be synthesized by reacting para-toluenesulfonic acid with hexadecylamine in the presence of a catalyst. The reaction proceeds via the formation of an amide bond between the amine and the acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
18049-99-5 |
|---|---|
Nom du produit |
N-Hexadecyl-para-toluenesulfonamide |
Formule moléculaire |
C23H41NO2S |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
N-hexadecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-27(25,26)23-19-17-22(2)18-20-23/h17-20,24H,3-16,21H2,1-2H3 |
Clé InChI |
LXAJCOHPBQVOJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Synonymes |
N-Hexadecyl-4-toluenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





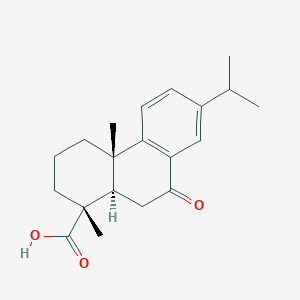
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
